1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of an amino group and two bromine atoms on the phenyl ring, as well as a pyrrolidin-2-one moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2,6-dibromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the cyclization of 4-amino-2,6-dibromophenylacetic acid with ammonia or an amine under acidic conditions to form the pyrrolidin-2-one ring .
Chemical Reactions Analysis
1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.
Substitution: The bromine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)pyrrolidin-2-one: This compound has a similar structure but with only one bromine atom, which may result in different chemical and biological properties.
1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one: This compound has an additional bromine atom, which can further influence its reactivity and biological activity.
Pyrrolidin-2-one: The parent compound without any substituents on the phenyl ring, which serves as a basic scaffold for the synthesis of various derivatives.
Properties
Molecular Formula |
C10H10Br2N2O |
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Molecular Weight |
334.01 g/mol |
IUPAC Name |
1-(4-amino-2,6-dibromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10Br2N2O/c11-7-4-6(13)5-8(12)10(7)14-3-1-2-9(14)15/h4-5H,1-3,13H2 |
InChI Key |
LMONLTXZBMQGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2Br)N)Br |
Origin of Product |
United States |
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